![molecular formula C10H17NO2 B15296729 Methyl 8-aminobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15296729.png)
Methyl 8-aminobicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
Methyl 8-aminobicyclo[3.2.1]octane-3-carboxylate is a bicyclic organic compound featuring a bridged octane core with an amino group at position 8 and a methyl ester at position 2. The bicyclo[3.2.1]octane scaffold is notable for its conformational rigidity, making it a valuable motif in drug design, particularly for targeting central nervous system (CNS) receptors or enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-aminobicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the bicyclic scaffold. One common method is the catalytic asymmetric [4 + 2] cycloaddition reactions of cyclohexenones with electron-deficient alkenes based on enamine/iminium catalysis . This method allows for the formation of the bicyclic structure with high enantioselectivity under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic methods, ensuring high yield and purity. The process might include steps such as the preparation of acyclic starting materials, followed by cyclization and functional group transformations to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-aminobicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce functional groups, such as converting ketones to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions could result in various derivatives with different functional groups .
Scientific Research Applications
Methyl 8-aminobicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 8-aminobicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Groups
The table below highlights key structural differences and similarities among Methyl 8-aminobicyclo[3.2.1]octane-3-carboxylate and related compounds:
Physicochemical Properties
- In contrast, the Boc-protected derivative (CAS 1403766-87-9) exhibits enhanced lipophilicity, favoring membrane permeability .
- Collision Cross Section (CCS) : For Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate, CCS values (138.9–147.9 Ų) indicate a compact structure, useful in ion mobility spectrometry .
Biological Activity
Methyl 8-aminobicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound belonging to the tropane alkaloid family, which has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data tables and case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C_{12}H_{17}N_{1}O_{2} |
Molecular Weight | 197.27 g/mol |
CAS Number | 744183-20-8 |
IUPAC Name | This compound |
This compound exhibits its biological activity primarily through interactions with neurotransmitter systems, particularly involving serotonin (5-HT) and dopamine receptors.
Target Interactions
- Serotonin Receptors : The compound interacts with 5-HT receptors, influencing neurotransmitter release and uptake, which can affect mood and behavior.
- Dopamine Transporter : It inhibits the dopamine transporter (DAT), leading to increased dopamine levels in the synaptic cleft, potentially aiding in the treatment of mood disorders and ADHD.
Biochemical Analysis
The compound's biochemical properties include enzyme inhibition and modulation of neurotransmitter systems:
- Enzyme Inhibition : this compound has shown potential as an inhibitor of cholinesterase enzymes, which can lead to increased acetylcholine levels in the nervous system.
- Antibacterial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of methyl 8-aminobicyclo[3.2.1]octane derivatives against various bacterial strains:
Compound Name | Minimum Inhibitory Concentration (MIC) μg/mL | Target Organism |
---|---|---|
This compound | <0.03125 | Staphylococcus aureus |
Benzothiazole-based dual inhibitors | <0.1 | Klebsiella pneumoniae |
Other azabicyclic derivatives | 0.5 - 4 | Various Gram-negative bacteria |
This table illustrates the potency of methyl 8-aminobicyclo[3.2.1]octane relative to other antibacterial agents.
Structure–Activity Relationship (SAR)
Research on the structure–activity relationship of related compounds has identified key modifications that enhance antibacterial efficacy while maintaining low toxicity profiles.
Pharmacological Applications
Due to its unique structural features, this compound has potential applications in various fields:
- Medicinal Chemistry : Its ability to modulate neurotransmitter systems makes it a candidate for developing treatments for neurological disorders.
- Drug Discovery : The compound serves as a scaffold for synthesizing new bioactive molecules.
- Industrial Applications : It is utilized in synthesizing agrochemicals and fine chemicals.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 8-aminobicyclo[3.2.1]octane-3-carboxylate, and what are the critical reaction conditions to optimize yield and stereochemistry?
Methodological Answer: Synthesis typically involves three key steps:
Bicyclic Framework Formation : A Diels-Alder reaction between a diene and dienophile constructs the bicyclo[3.2.1]octane core. Precise temperature control (e.g., 80–100°C) and Lewis acid catalysts (e.g., AlCl₃) enhance regioselectivity .
Amino Group Introduction : Reductive amination using sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–6) ensures selective amine formation without over-reduction .
Esterification : Methyl esterification via Fischer esterification (H₂SO₄ catalyst, methanol reflux) or carboxylate activation (e.g., DCC/DMAP) ensures high yields.
Critical Conditions :
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) removes stereochemical byproducts.
- Stereochemical integrity is maintained using chiral auxiliaries or asymmetric catalysis during bicyclic framework assembly .
Q. How can researchers confirm the structural identity and purity of this compound using analytical techniques?
Methodological Answer: A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., amine protons at δ 1.5–2.5 ppm, ester carbonyl at δ 170–175 ppm). DEPT-135 confirms CH₂/CH₃ groups in the bicyclic system .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 184.1443 for C₉H₁₇NO₂). Collision cross-section (CCS) predictions via ion mobility MS distinguish structural isomers .
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for confirming bicyclic geometry .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (≥95% purity threshold) detects impurities from incomplete esterification or oxidation .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?
Methodological Answer: Discrepancies often arise from variations in:
- Receptor Isoforms : Use isoform-specific assays (e.g., α4β2 vs. α7 nicotinic acetylcholine receptors) to clarify binding profiles. Radioligand competition assays (³H-epibatidine for nAChRs) quantify subtype selectivity .
- Experimental Models : Compare in vitro (e.g., HEK293 cells expressing human receptors) and in vivo (rodent behavioral models) data to assess blood-brain barrier penetration and metabolite interference .
- Structural Analogues : Conduct SAR studies by modifying the ester group (e.g., ethyl vs. methyl) or bicyclic substituents. Molecular docking (AutoDock Vina) predicts binding poses to reconcile affinity differences .
Q. How does the stereochemistry of this compound influence its binding affinity to neurotransmitter receptors, and what experimental approaches validate these interactions?
Methodological Answer: The endo vs. exo configuration of the amine and ester groups critically impacts receptor engagement:
- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) and test each for activity .
- Pharmacological Assays :
- Electrophysiology : Patch-clamp recordings on Xenopus oocytes expressing serotonin (5-HT₃) receptors quantify ion channel modulation by stereoisomers .
- Thermodynamic Integration (MD/TI) : Molecular dynamics simulations calculate free energy differences (ΔΔG) between enantiomer-receptor complexes, explaining affinity variations .
- Crystallographic Validation : Co-crystallization with target receptors (e.g., dopamine D₂ receptor) reveals stereospecific hydrogen bonding with Asp114 and Tyr416 residues .
Q. What advanced computational methods are used to predict the metabolic stability of this compound in preclinical studies?
Methodological Answer:
- In Silico Metabolism Prediction : Tools like GLORY (Gradient-boosted Metabolism Prediction) identify likely cytochrome P450 oxidation sites (e.g., N-demethylation at the amine group) .
- Microsomal Stability Assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS to calculate half-life (t₁/₂) .
- DEREK Nexus : Rule-based software flags structural alerts (e.g., Michael acceptors) for reactive metabolite formation, guiding structural optimization .
Q. How can researchers address low solubility of this compound in aqueous buffers for in vitro assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without disrupting receptor function .
- pH Adjustment : Protonate the amine group (pH 4–5) to form water-soluble hydrochloride salts. Confirm stability via NMR over 24 hours .
- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm diameter) to improve bioavailability in cell culture media .
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 8-aminobicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)8-4-6-2-3-7(5-8)9(6)11/h6-9H,2-5,11H2,1H3 |
InChI Key |
AYRBVXYXUNAMFT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2CCC(C1)C2N |
Origin of Product |
United States |
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